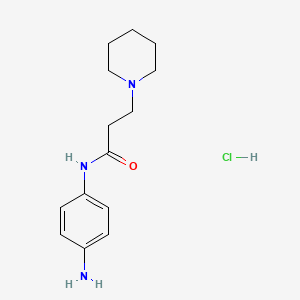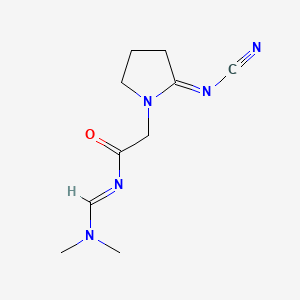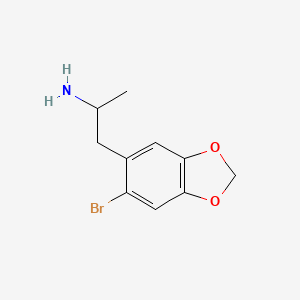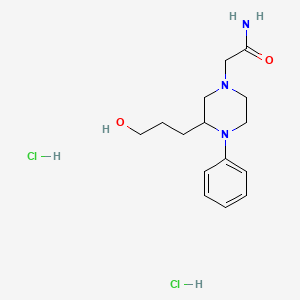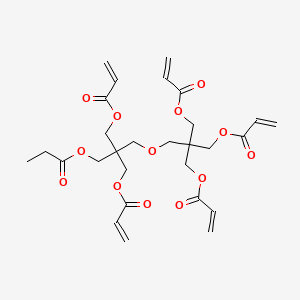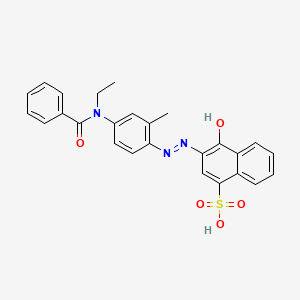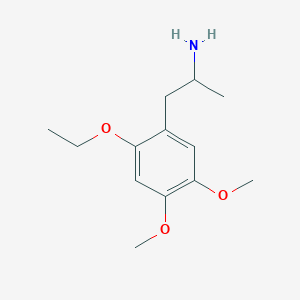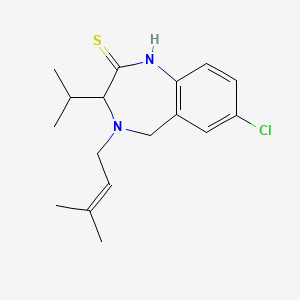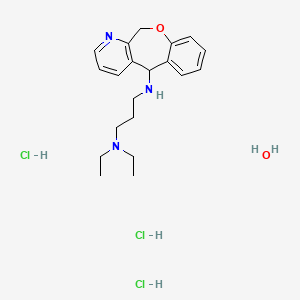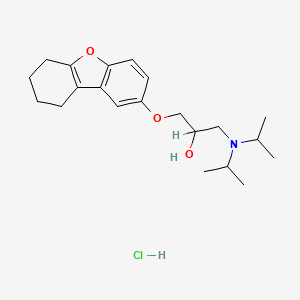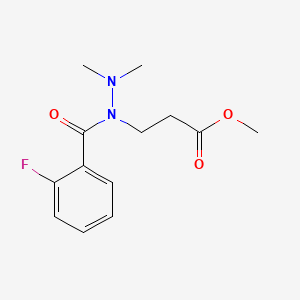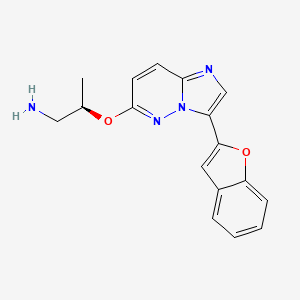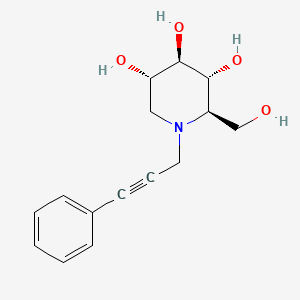
(3-Ph-2-propynyl)DNJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenyl-2-propynyl)1-deoxynojirimycin, commonly referred to as (3-Ph-2-propynyl)DNJ, is a derivative of 1-deoxynojirimycin. This compound is known for its significant biological activities, particularly in the inhibition of glycosidases, which makes it a valuable molecule in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ph-2-propynyl)DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with 3-phenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages genetically engineered microorganisms to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This approach is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ph-2-propynyl)DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: 3-phenyl-2-propynyl bromide in dimethylformamide with potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Ph-2-propynyl)DNJ has a wide range of applications in scientific research:
Chemistry: Used as a glycosidase inhibitor in synthetic organic chemistry.
Biology: Employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases such as diabetes and viral infections due to its glycosidase inhibitory properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Wirkmechanismus
The primary mechanism of action of (3-Ph-2-propynyl)DNJ involves the inhibition of glycosidases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This action results in reduced glucose absorption in the intestines and increased insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of (3-Ph-2-propynyl)DNJ, known for its glycosidase inhibitory activity.
Miglitol: A derivative of DNJ used as an anti-diabetic drug.
Voglibose: Another glycosidase inhibitor used in the treatment of diabetes.
Uniqueness
This compound is unique due to its enhanced glycosidase inhibitory activity compared to its parent compound, 1-deoxynojirimycin. The presence of the 3-phenyl-2-propynyl group increases its binding affinity to the enzyme, making it a more potent inhibitor .
Eigenschaften
CAS-Nummer |
133342-49-1 |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(3-phenylprop-2-ynyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H19NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15,17-20H,8-10H2/t12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
MPBXGEJDCODCRV-LXTVHRRPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CC#CC2=CC=CC=C2)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1CC#CC2=CC=CC=C2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


